molecular formula C11H16N2O2 B1407679 tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate CAS No. 1339892-43-1

tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate

Cat. No. B1407679
M. Wt: 208.26 g/mol
InChI Key: FLCAOROXCRZCMI-RUDMXATFSA-N
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Description

The compound “tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a tert-butyl group, which is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . It also contains a cyanomethylidene group and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate” would likely be complex due to the presence of the tert-butyl group, cyanomethylidene group, and pyrrolidine ring .


Chemical Reactions Analysis

The tert-butyl group in this compound could have unique reactivity patterns due to its crowded nature . It’s used in a variety of chemical transformations, indicating its potential for various chemical reactions .

Scientific Research Applications

Enantioselective Synthesis

A practical asymmetric synthesis method for N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy has been developed. This process enables the efficient synthesis of chiral pyrrolidine derivatives, highlighting the compound's role in creating substances with high chemical and optical purity for potential use in pharmaceuticals (Chung et al., 2005).

Synthesis of Macrocyclic Tyk2 Inhibitors

The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates its utility in producing highly functionalized 2-pyrrolidinone, which was instrumental in synthesizing a novel series of macrocyclic Tyk2 inhibitors. This indicates its relevance in drug discovery, especially for designing potent and selective inhibitors (Sasaki et al., 2020).

Crystal Structure Analysis

The synthesis and crystal structure analysis of related compounds like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate reveal insights into molecular configurations, intermolecular interactions, and the potential for designing molecules with specific physical and chemical properties (Naveen et al., 2007).

Continous Flow Synthesis

A one-step continuous flow synthesis method for pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones showcases an innovative approach to synthesizing complex molecules efficiently. This methodology underscores the compound's role in facilitating streamlined, scalable chemical production processes (Herath & Cosford, 2010).

Synthesis of Anti-inflammatory Compounds

Research on the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones demonstrates the potential of tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate derivatives in creating compounds with anti-inflammatory and analgesic properties. This work highlights the therapeutic potential of these compounds, offering a promising avenue for the development of new medications (Ikuta et al., 1987).

Future Directions

The future directions for this compound would depend on its potential applications in fields such as synthetic organic chemistry, biocatalytic processes, and more .

properties

IUPAC Name

tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h4H,5,7-8H2,1-3H3/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCAOROXCRZCMI-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C\C#N)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

Diethyl cyanomethylphosphonate (4.247 mL, 26.99 mmol) was suspended in THF (135.0 mL) and cooled to 0° C. Potassium 2-methylpropan-2-olate (32.39 mL, 32.39 mmol) was added portion-wise and stirred at 0° C. for 10 minutes. tert-Butyl 3-oxopyrrolidine-1-carboxylate (5 g, 26.99 mmol) was added dropwise as a solution in THF (25 mL). The resulting mixture was allowed to warm to ambient temperature overnight. The reaction mixture was concentrated under reduced pressure and the residue partitioned between saturated aqueous NH4Cl and EtOAc. The organics were washed with brine, dried, MgSO4 and concentrated under reduced pressure to afford the crude material, which was passed through a pad of Celite® and silica, eluting with DCM to furnish tert-butyl 3-(cyanomethylene)pyrrolidine-1-carboxylate (2.5 g, 12.00 mmol, 44.47% yield. 1H NMR (CDCl3) δ 5.8 (s, 1H), 4.26 (t, 2H), 3.85 (s, 2H), 2.28 (t, 2H), 2.06-1.96 (m, 1H), 1.54 (s, 9H).
Quantity
4.247 mL
Type
reactant
Reaction Step One
Quantity
32.39 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
135 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate
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tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate
Reactant of Route 3
tert-butyl (3E)-3-(cyanomethylidene)pyrrolidine-1-carboxylate

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